Platycodin D2

説明

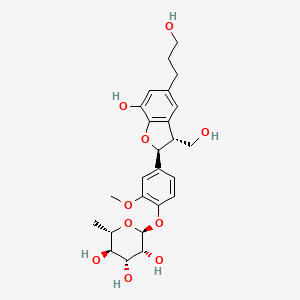

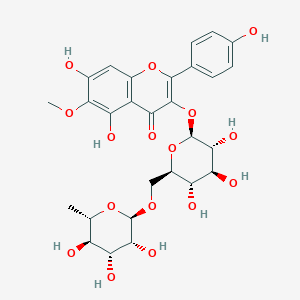

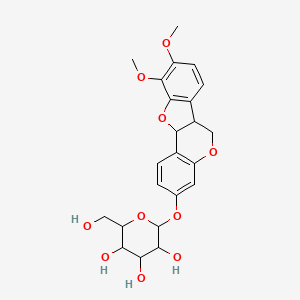

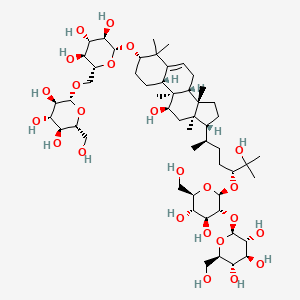

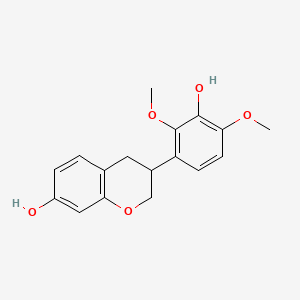

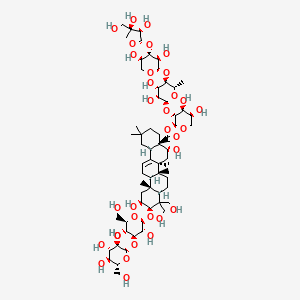

Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . It has been found to have significant anti-tumor effects .

Synthesis Analysis

Platycodin D2 is a saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The biosynthesis of triterpenoid saponins in Platycodon grandiflorus is influenced by water regulation .Molecular Structure Analysis

Platycodin D2 is a pentacyclic triterpenoid saponin . It consists of a pentacyclic triterpenoid aglycone and two sugar moieties .Chemical Reactions Analysis

Platycodin D2 has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, induce mitochondrial dysfunction, enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .Physical And Chemical Properties Analysis

The molecular formula of Platycodin D2 is C63H102O33 . It was efficiently separated in 15 minutes using an ultra performance liquid chromatography coupled with quadrupole time-of-flight/mass spectrometry (UPLC-QTOF/MS) method .科学的研究の応用

Anti-Inflammatory Activity

Platycodin D2 exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s inflammatory response. This makes it a potential therapeutic agent for treating various inflammatory diseases .

Antiviral Effects

Research indicates that Platycodin D2 has antiviral capabilities. It can interfere with the replication of viruses within host cells, suggesting its use as an antiviral agent against a range of viral infections .

Antioxidant Properties

As an antioxidant , Platycodin D2 helps in neutralizing free radicals, which are harmful byproducts of cellular metabolism. Its antioxidant activity contributes to the prevention of oxidative stress-related diseases .

Anti-Obesity Potential

Platycodin D2 has been studied for its anti-obesity effects. It can modulate lipid metabolism and reduce adipose tissue, indicating its potential use in weight management and the treatment of obesity-related conditions .

Anticoagulant Activity

The anticoagulant activity of Platycodin D2 makes it a candidate for preventing blood clots. It can inhibit platelet aggregation and has the potential to be used in the treatment of thrombotic disorders .

Spermicidal Action

Platycodin D2 also possesses spermicidal properties, which could be utilized in the development of contraceptives. Its ability to affect sperm motility and viability makes it a subject of interest in reproductive health research .

Anti-Tumor Effects

In the context of cancer, Platycodin D2 has shown promise in inducing cell senescence in hepatocellular carcinoma (HCC) cells. It regulates pathways that lead to the aging and death of cancer cells, providing a new strategy for cancer treatment .

Neuroprotective Role

Lastly, Platycodin D2 has been investigated for its neuroprotective effects. It promotes neurite outgrowth, which is essential for nerve regeneration and repair, suggesting its application in neurodegenerative diseases .

Safety And Hazards

将来の方向性

Studies have shown that Platycodin D2 has a good anti-tumor effect, but the specific molecular mechanism has not been clarified . Future work will explore whether PD2 suppresses tumor growth through the above mechanisms using animal models . The clinical translation of Platycodin D2 still has a long way to go .

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platycodin D2 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。